molecular formula C18H16ClN5O2 B11034662 4-(4-chlorophenyl)-2-[(2-furylmethyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

4-(4-chlorophenyl)-2-[(2-furylmethyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11034662
M. Wt: 369.8 g/mol
InChI Key: GVIBVSVWZIEIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-chlorophenyl)-2-[(2-furylmethyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to a class of pyrimido-triazinone derivatives characterized by fused heterocyclic rings. Its structure includes:

  • A 2-furylmethylamino substituent at position 2, introducing a heteroaromatic furan ring that may participate in hydrogen bonding or π-stacking.
  • A methyl group at position 8, which could influence steric bulk and metabolic stability.

Properties

Molecular Formula

C18H16ClN5O2

Molecular Weight

369.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-(furan-2-ylmethylimino)-8-methyl-3,4-dihydro-1H-pyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H16ClN5O2/c1-11-9-15(25)24-16(12-4-6-13(19)7-5-12)22-17(23-18(24)21-11)20-10-14-3-2-8-26-14/h2-9,16H,10H2,1H3,(H2,20,21,22,23)

InChI Key

GVIBVSVWZIEIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(NC(=NCC3=CC=CO3)NC2=N1)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

The compound 4-(4-chlorophenyl)-2-[(2-furylmethyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimido[1,2-a][1,3,5]triazin class of compounds, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C21H26ClN5O
  • Molecular Weight : 420.91 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrimido[1,2-a][1,3,5]triazin compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds showed strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies reported IC50 values indicating effective inhibition .

Anticancer Properties

Compounds in this class have also been evaluated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Hypoglycemic Effects

Preliminary studies suggest that derivatives may possess hypoglycemic activity, making them candidates for further research in managing diabetes . This effect is hypothesized to occur through the enhancement of insulin sensitivity or secretion.

Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several pyrimido derivatives for their antimicrobial efficacy. The results indicated that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Enzyme Inhibition Profile

In another investigation focused on enzyme inhibition, a series of synthesized pyrimido derivatives were tested against AChE and urease. The findings highlighted several compounds with promising inhibitory activity, with implications for treating conditions like hypertension and Alzheimer's disease .

Data Summary Table

Biological Activity Effect Reference
AntimicrobialEffective against Salmonella and Bacillus
Enzyme InhibitionAChE inhibitor
AnticancerInduction of apoptosis
HypoglycemicPotential insulin sensitizer

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Analogues Identified

The following analogues, derived from the evidence, share the pyrimido-triazinone core but differ in substituents (Table 1):

Table 1: Structural Comparison of Pyrimido-Triazinone Derivatives

Compound Name Substituents at Position 4 Substituents at Position 2 Molecular Weight* (g/mol)
4-(4-Chlorophenyl)-2-[(2-furylmethyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Chlorophenyl 2-Furylmethylamino ~384.8
4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Methoxyphenyl 4-Methylphenylamino (p-toluidino) ~390.4
4-(4-Fluorophenyl)-2-[(2,3-dimethylphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one 4-Fluorophenyl 2,3-Dimethylphenylamino ~393.9
4-Phenyl-8-methyl-2-[(3-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one Phenyl 3-Methylphenylamino (m-toluidino) ~360.4

*Molecular weights estimated based on substituent contributions.

Substituent-Driven Properties and Hypothesized Effects

Position 4 Substituents
  • 4-Chlorophenyl (Target Compound): The electronegative chlorine atom enhances lipophilicity and may improve membrane permeability compared to methoxy or fluorine substituents. Chlorine’s inductive effect could also stabilize charge-transfer interactions in binding pockets.
  • 4-Fluorophenyl : Fluorine’s small size and high electronegativity may optimize steric fit in enzyme active sites.
  • Phenyl : The absence of electron-withdrawing/donating groups may reduce selectivity compared to halogenated analogues.
Position 2 Amino Substituents
  • 2-Furylmethylamino (Target Compound): The furan oxygen could act as a hydrogen bond acceptor, while the methyl linker adds flexibility. This contrasts with toluidino groups (e.g., in ), where aromatic methyl groups prioritize hydrophobic interactions.
  • 2,3-Dimethylphenylamino : Steric hindrance from two methyl groups might reduce binding efficiency but improve metabolic stability.
Position 8 Methyl Group

Consistent across all analogues, this group likely minimizes oxidative metabolism at position 8, enhancing plasma half-life.

Research Findings and Methodological Context

  • Structural Characterization: Analogue structures were likely determined using X-ray crystallography or NMR, with refinement software such as SHELX playing a role in resolving complex fused-ring systems.
  • Biological Screening: Compounds in this class are frequently evaluated using microculture tetrazolium (MTT) assays (as described in ) to assess cytotoxicity against tumor cell lines.
  • SAR Trends: Halogenated phenyl groups (Cl, F) may improve potency over non-halogenated variants due to enhanced target binding. Bulky amino substituents (e.g., 2,3-dimethylphenyl in ) could reduce solubility but increase specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.